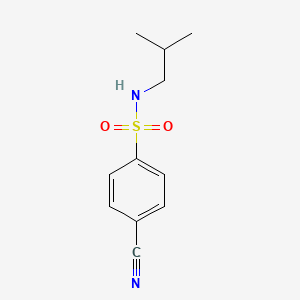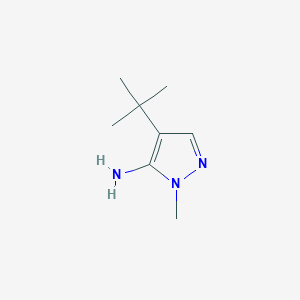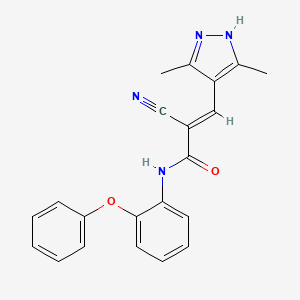
4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 923105-24-2 . It has a molecular weight of 238.31 . The IUPAC name for this compound is 4-cyano-N-isobutylbenzenesulfonamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O2S/c1-9(2)8-13-16(14,15)11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Research on similar sulfonamide compounds has involved their synthesis and detailed characterization, including studies on their structural and spectroscopic properties. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide and 4-methyl-N-(3-nitrophenyl)benzene sulfonamide demonstrated comprehensive characterizations through FTIR, NMR, single crystal X-ray diffraction, and thermal analysis. These studies have paved the way for understanding the chemical properties and potential applications of sulfonamide compounds in various fields, including material science and pharmaceuticals (Sarojini et al., 2012); (Sarojini et al., 2013).
Phase Equilibria and Modeling
Studies have also focused on the phase equilibria and modeling of compounds similar to 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide, especially in relation to ionic liquids. For example, the phase diagrams of N-butyl-4-methylpyridinium bis{(trifluoromethyl)sulfonyl}imide with various solvents were explored, highlighting the compound's potential in understanding solvent interactions and phase behavior, which is crucial for designing processes in chemical engineering and developing new materials (Domańska et al., 2010).
Catalytic Applications
Catalytic applications have been identified for sulfonamide compounds, including the use of N,N′-dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) in tetrahydropyranylation/depyranylation of alcohols and phenols under mild conditions. This highlights the potential of sulfonamides in catalysis, offering a route to synthesize protected intermediates in organic synthesis with high efficiency and under benign conditions (Khazaei et al., 2007).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, sulfonamide compounds have been synthesized and evaluated for their biological activities, including antibacterial and antifungal properties. This area of research underscores the importance of sulfonamides in developing new therapeutics and understanding their mechanisms of action against various pathogens (Oliveira et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mechanism of Action
Target of Action
The primary targets of 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide Sulfonamides, a class of compounds to which this compound belongs, are known to act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Mode of Action
This compound: likely interacts with its targets by mimicking the structure of p-aminobenzoic acid, thereby preventing the normal function of enzymes involved in the folic acid metabolism cycle . This results in the inhibition of bacterial multiplication .
Biochemical Pathways
The action of This compound affects the folic acid metabolism cycle, a crucial pathway for bacterial growth and multiplication . By inhibiting this pathway, the compound prevents the synthesis of nucleotides, which are essential for DNA replication .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Most sulfonamides are known to be readily absorbed orally .
Result of Action
The molecular and cellular effects of This compound ’s action likely include the inhibition of DNA replication in bacteria, leading to a halt in their growth and multiplication .
Properties
IUPAC Name |
4-cyano-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-9(2)8-13-16(14,15)11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKHWMYOOYINTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)

![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)

![7-[4-[4-(1-Benzothiophen-4-yl)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one;iodide](/img/structure/B2704111.png)




![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)
